molecular formula C19H22N6O B2799001 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one CAS No. 2320468-65-1

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one

Cat. No.: B2799001
CAS No.: 2320468-65-1
M. Wt: 350.426
InChI Key: JRQSPOWKONXRGV-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a 1,4-diazepane (7-membered ring) via a nitrogen atom at position 2. The ethanone moiety is substituted with an o-tolyl (2-methylphenyl) group, which may influence lipophilicity and target binding.

Properties

IUPAC Name

2-(2-methylphenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-15-5-2-3-6-16(15)13-19(26)24-10-4-9-23(11-12-24)18-8-7-17-21-20-14-25(17)22-18/h2-3,5-8,14H,4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQSPOWKONXRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N6OC_{17}H_{20}N_{6}O, and it features a triazolo-pyridazine moiety linked to a diazepane ring. This unique structure is thought to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₇H₂₀N₆O
Molecular Weight344.39 g/mol
PurityTypically ≥ 95%

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound with a triazolo-pyridazine scaffold demonstrated potent activity against gastric adenocarcinoma (SGC-7901) and lung adenocarcinoma (A549) cells with IC50 values in the low micromolar range (0.008–0.014 μM) .

The mechanism of action for this class of compounds often involves the inhibition of tubulin polymerization, which is crucial for cell division. For example, studies have shown that certain derivatives disrupt microtubule dynamics by binding to the colchicine site on tubulin . This results in cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, some derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The triazolo-pyridazine structure may interfere with essential bacterial processes, making it a candidate for further development as an antibacterial agent .

Case Studies

  • Antiproliferative Activity
    • A study evaluated a series of triazolo-pyridazines for their antiproliferative effects on various cancer cell lines. The most active compound showed IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy
    • Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at low concentrations .

Synthesis

The synthesis of This compound typically involves multiple steps:

  • Formation of the triazolo-pyridazine moiety.
  • Coupling with the diazepane derivative.
  • Final functionalization to introduce the o-tolyl group.

This multi-step synthetic route allows for the generation of various analogs that can be screened for biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Weight Core Structure Key Substituent Melting Point (°C) Biological Target
Target Compound ~434.5* Triazolopyridazine o-Tolyl Not reported BET proteins (inferred)
AZD5153 539.6 Triazolopyridazine 3-Methoxy, Piperidine Not reported BET bromodomains
(E)-4b 434.4 Triazolopyridazine Propenoic acid 253–255 Unspecified
Compound 449.5 Triazolopyridazine 3-Fluorophenyl-oxazol Not reported Unspecified

*Estimated based on formula C23H24N7O.

Table 2: Pharmacological Insights

Compound Linker Type Key Advantage Potential Limitation
Target Compound Diazepane Flexibility for binding domain access Possible metabolic instability
AZD5153 Piperidine High bromodomain affinity Reduced solubility
Piperazine Enhanced metabolic stability Synthetic complexity

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can multi-step reaction optimization improve yields?

  • Methodological Answer : Synthesis involves forming the triazolo-pyridazine core followed by coupling with the diazepane and o-tolyl moieties. Critical steps include:

  • Ring closure reactions (e.g., cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux in ethanol or DMF) .
  • Purification challenges : Column chromatography is often required due to byproducts from incomplete coupling reactions .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio for triazole-forming agents) and solvent polarity (DMF vs. dioxane) can reduce side reactions .

Q. Which spectroscopic techniques are most reliable for structural validation?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of triazole-pyridazine fusion and substituent positions (e.g., o-tolyl proton signals at δ 7.2–7.4 ppm) .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]+^+ = 423.18, observed 423.17) .
  • XRD (if crystallizable) : Resolves ambiguities in stereochemistry for diazepane ring conformers .

Q. What are the standard protocols for assessing purity, and how are impurities identified?

  • Methodological Answer :

  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) detect impurities >0.1% .
  • TLC monitoring : Silica gel plates with ethyl acetate/hexane (3:7) track intermediates during synthesis .
  • Common impurities : Unreacted triazole precursors or dimerization byproducts (e.g., bis-triazolo derivatives) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking studies : Target-specific modeling (e.g., kinase ATP-binding pockets) identifies favorable substituent positions on the o-tolyl group .
  • QSAR analysis : Correlates electron-withdrawing groups (e.g., Cl, CF3_3) on the triazole ring with improved IC50_{50} values in cancer cell lines .
  • ADMET prediction : Tools like SwissADME assess logP (target ~3.5) and BBB permeability for CNS applications .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Structural validation : Confirm batch-to-batch consistency via 1^1H NMR and elemental analysis to rule out synthetic variability .
  • Assay conditions : Compare solvent effects (e.g., DMSO vs. saline) on solubility and false-negative rates in cell-based assays .
  • Target selectivity panels : Use broad kinase profiling to distinguish off-target effects (e.g., EGFR vs. VEGFR inhibition) .

Q. What strategies mitigate instability of the diazepane ring under physiological conditions?

  • Methodological Answer :

  • Ring rigidification : Introduce sp2^2-hybridized substituents (e.g., pyridinyl) to reduce conformational flexibility and oxidative degradation .
  • Prodrug approaches : Mask the ketone group with enzymatically cleavable esters (e.g., acetyloxymethyl) to enhance plasma stability .
  • pH stability studies : Monitor degradation kinetics in buffers (pH 1–9) to identify optimal formulation conditions .

Key Research Gaps

  • Mechanistic studies : Limited data on off-target binding or resistance mutations in kinase targets .
  • In vivo pharmacokinetics : No published studies on bioavailability or metabolite profiling in animal models .

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